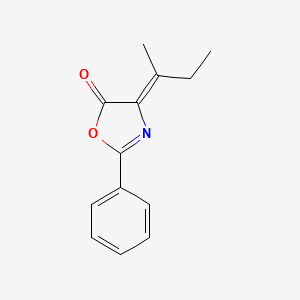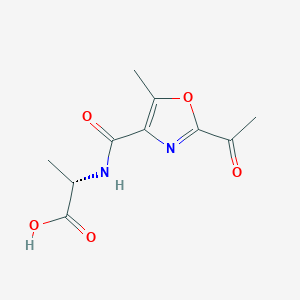
(S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid is a complex organic compound with a unique structure that includes an oxazole ring, an acetyl group, and a carboxamido group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid typically involves multiple steps, starting from readily available starting materials. The reaction conditions often include the use of catalysts such as nickel, and the reactions are carried out under mild conditions to ensure the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles are often applied to minimize waste and reduce the environmental impact of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
2-Acetyl-5-methyloxazole: A simpler compound with a similar oxazole ring structure.
4-Carboxamido-2-oxazole: Another compound with a similar carboxamido group.
2-Acetyl-4-carboxamido-5-methyloxazole: A compound with a similar overall structure but different functional group positions.
Uniqueness
(S)-2-(2-Acetyl-5-methyloxazole-4-carboxamido)propanoic acid is unique due to its specific combination of functional groups and its stereochemistry. This uniqueness can result in distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Número CAS |
61183-10-6 |
|---|---|
Fórmula molecular |
C10H12N2O5 |
Peso molecular |
240.21 g/mol |
Nombre IUPAC |
(2S)-2-[(2-acetyl-5-methyl-1,3-oxazole-4-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C10H12N2O5/c1-4(10(15)16)11-8(14)7-6(3)17-9(12-7)5(2)13/h4H,1-3H3,(H,11,14)(H,15,16)/t4-/m0/s1 |
Clave InChI |
IXLAFSNPGRGJIK-BYPYZUCNSA-N |
SMILES isomérico |
CC1=C(N=C(O1)C(=O)C)C(=O)N[C@@H](C)C(=O)O |
SMILES canónico |
CC1=C(N=C(O1)C(=O)C)C(=O)NC(C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2,3-Trimethoxydibenzo[b,d]furan-4-ol](/img/structure/B12898551.png)
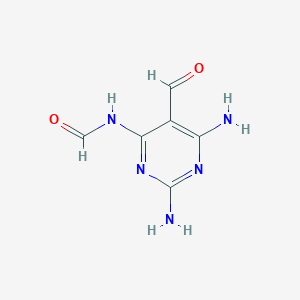
![2-[(4S)-4-(Propan-2-yl)-4,5-dihydro-1,3-oxazol-2-yl]aniline](/img/structure/B12898564.png)
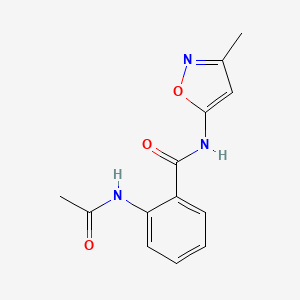
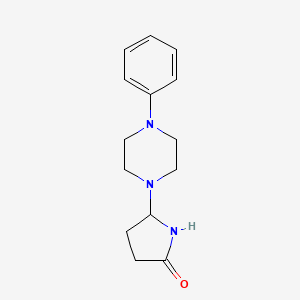
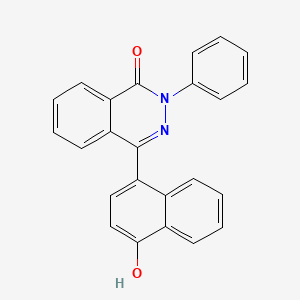

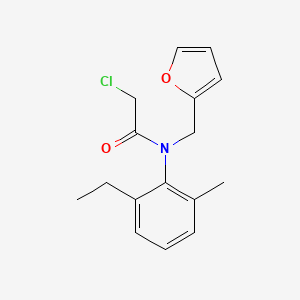
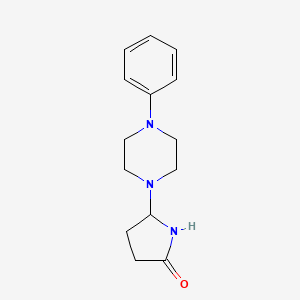
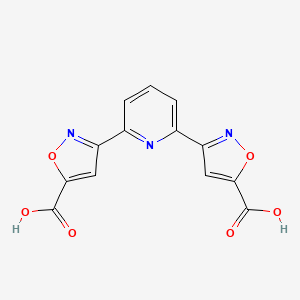
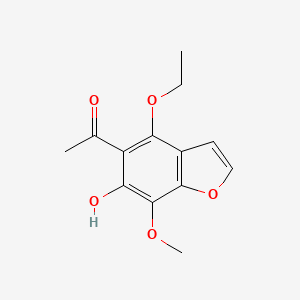
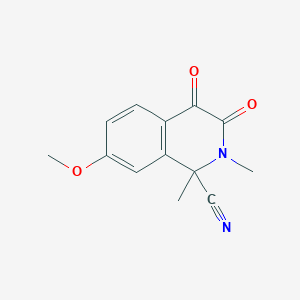
![2-Chloro-N-{[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-fluorobenzamide](/img/structure/B12898620.png)
